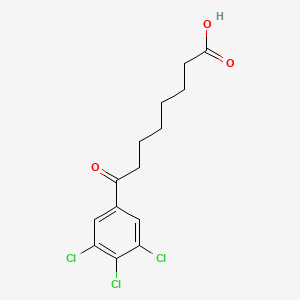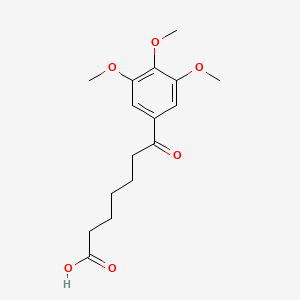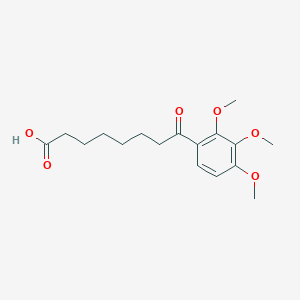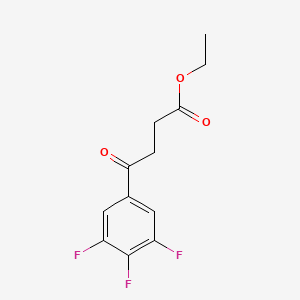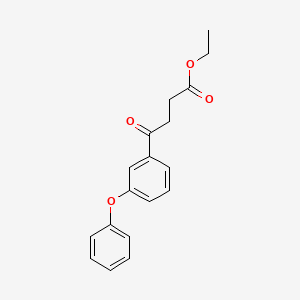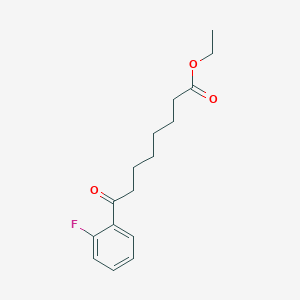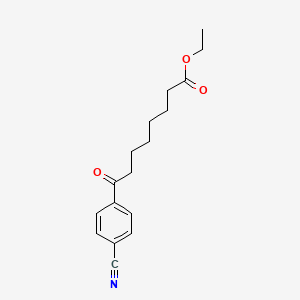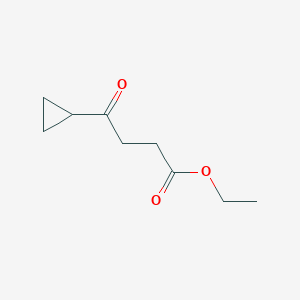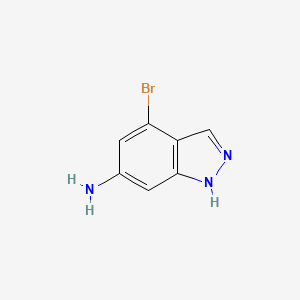
4-溴-1H-吲唑-6-胺
描述
4-Bromo-1H-indazol-6-amine, also known as BIA, is a synthetic compound belonging to the class of indazole derivatives. It is an organobromine compound that has been studied extensively in the fields of chemistry, biochemistry, and pharmacology. BIA is a useful tool for scientists due to its ability to form stable complexes with a variety of biologically relevant molecules. It has been used in a variety of research applications, including drug development, drug delivery, and molecular imaging.
科学研究应用
合成方法
- 一项研究描述了各种3-芳基-1H-吲唑-5-胺衍生物的合成,这可能与4-溴-1H-吲唑-6-胺的合成方法相关。该过程涉及在微波辅助条件下进行的Pd催化Suzuki–Miyaura交叉偶联反应(Wang et al., 2015)。
- 另一项研究侧重于吲唑的区域选择性保护和随后的胺偶联反应,这可能与操纵4-溴-1H-吲唑-6-胺用于特定研究应用相关(Slade et al., 2009)。
化学反应和衍生物
- 研究包括开发一种方法,用于钯催化的β-溴-α,β-不饱和酮与芳基肼的环化反应,导致1-芳基-1H-吲唑和吡唑的合成,这可能包括4-溴-1H-吲唑-6-胺的衍生物(Lee & Cho, 2012)。
- 一种涉及1H-吲唑-6-胺的四组分反应已被探索,用于合成螺[吡唑-4,8′-吡唑并[3,4-f]喹啉]-5(1H)-酮,突显了1H-吲唑-6-胺在复杂化学合成中的多功能性(Dong & Wang, 2016)。
生物活性和应用
- 一项研究探讨了嘧啶并[1,2-b]吲唑衍生物的合成,这些衍生物作为人类单胺氧化酶B的选择性抑制剂,具有潜在的神经保护活性。这表明吲唑衍生物在神经学研究和治疗中的作用(Jismy et al., 2020)。
- 对1H-吲唑-6-胺衍生物的研究揭示了它们在抗癌性能方面的显著作用,特别是对结肠癌细胞系的作用,表明4-溴-1H-吲唑-6-胺衍生物在癌症研究中的潜力(Hoang et al., 2022)。
安全和危害
While specific safety and hazard information for 4-Bromo-1H-indazol-6-amine is not available, general precautions should be taken while handling it. This includes wearing suitable protective clothing, avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using non-sparking tools .
未来方向
作用机制
Target of Action
4-Bromo-1H-indazol-6-amine is a heterocyclic compound that has been found to have potential therapeutic applications . The primary targets of this compound are believed to be the CHK1 and CHK2 kinases and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK) . These kinases play a crucial role in cell cycle regulation and cellular response to DNA damage .
Mode of Action
The compound interacts with its targets by inhibiting, regulating, and/or modulating their activity . This interaction results in changes in the function of these kinases, which can lead to alterations in cell cycle progression and DNA damage response .
Biochemical Pathways
The biochemical pathways affected by 4-Bromo-1H-indazol-6-amine are primarily those involved in cell cycle regulation and DNA damage response . By inhibiting the activity of CHK1, CHK2, and SGK kinases, the compound can disrupt these pathways and their downstream effects . This disruption can lead to changes in cell proliferation and survival, potentially contributing to its therapeutic effects .
Pharmacokinetics
The compound’s solubility and other physicochemical properties suggest that it may have good bioavailability .
Result of Action
The molecular and cellular effects of 4-Bromo-1H-indazol-6-amine’s action are likely to be diverse, given its potential impact on multiple biochemical pathways . For instance, the compound’s inhibition of CHK1, CHK2, and SGK kinases can lead to changes in cell cycle progression and DNA damage response, potentially resulting in decreased cell proliferation and increased cell death . In addition, some derivatives of 1H-indazole, which is structurally similar to 4-Bromo-1H-indazol-6-amine, have shown anti-proliferative activity against Hep-G2 cells .
Action Environment
The action, efficacy, and stability of 4-Bromo-1H-indazol-6-amine can be influenced by various environmental factors. For instance, the compound’s activity can be affected by the presence of other molecules in its environment, such as other drugs or biological molecules . Additionally, factors such as pH, temperature, and the presence of certain ions can influence the compound’s stability and efficacy .
生化分析
Biochemical Properties
4-Bromo-1H-indazol-6-amine plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. One of the key interactions is with tyrosine kinase receptors, where 4-Bromo-1H-indazol-6-amine acts as an inhibitor. This inhibition can lead to the suppression of tumor growth, making it a potential candidate for anticancer therapies . Additionally, 4-Bromo-1H-indazol-6-amine has been shown to interact with glycogen synthase kinase 3β, which is involved in various cellular processes, including glycogen metabolism and cell signaling . The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting its activity.
Cellular Effects
The effects of 4-Bromo-1H-indazol-6-amine on various types of cells and cellular processes are profound. In cancer cells, 4-Bromo-1H-indazol-6-amine has been observed to induce apoptosis, or programmed cell death, by disrupting cell signaling pathways that promote cell survival . This compound also influences gene expression by modulating the activity of transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis . Furthermore, 4-Bromo-1H-indazol-6-amine affects cellular metabolism by inhibiting enzymes involved in metabolic pathways, thereby altering the metabolic flux within the cell.
Molecular Mechanism
At the molecular level, 4-Bromo-1H-indazol-6-amine exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active site of the enzyme. For instance, when 4-Bromo-1H-indazol-6-amine binds to tyrosine kinase receptors, it prevents the phosphorylation of downstream signaling molecules, thereby inhibiting cell proliferation and survival . Additionally, 4-Bromo-1H-indazol-6-amine can modulate gene expression by interacting with transcription factors and altering their binding to DNA . This can lead to changes in the expression of genes involved in various cellular processes, including cell cycle regulation and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromo-1H-indazol-6-amine can change over time. The stability of 4-Bromo-1H-indazol-6-amine is a critical factor in its long-term effects on cellular function. Studies have shown that 4-Bromo-1H-indazol-6-amine is relatively stable under physiological conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to 4-Bromo-1H-indazol-6-amine in in vitro and in vivo studies has demonstrated sustained inhibition of cell proliferation and induction of apoptosis, suggesting its potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of 4-Bromo-1H-indazol-6-amine vary with different dosages in animal models. At low doses, 4-Bromo-1H-indazol-6-amine has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed, indicating a threshold beyond which the compound becomes harmful . These findings highlight the importance of optimizing the dosage of 4-Bromo-1H-indazol-6-amine to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
4-Bromo-1H-indazol-6-amine is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate these pathways. One of the key enzymes that 4-Bromo-1H-indazol-6-amine interacts with is glycogen synthase kinase 3β, which plays a role in glycogen metabolism and cell signaling . By inhibiting this enzyme, 4-Bromo-1H-indazol-6-amine can alter the metabolic flux within the cell, leading to changes in metabolite levels and overall cellular metabolism . Additionally, 4-Bromo-1H-indazol-6-amine can affect the activity of other enzymes involved in metabolic pathways, further influencing cellular metabolism.
Transport and Distribution
The transport and distribution of 4-Bromo-1H-indazol-6-amine within cells and tissues are mediated by specific transporters and binding proteins. Studies have shown that 4-Bromo-1H-indazol-6-amine can be actively transported into cells via membrane transporters, allowing it to accumulate in specific cellular compartments . Once inside the cell, 4-Bromo-1H-indazol-6-amine can bind to proteins that facilitate its distribution to various cellular locations, including the nucleus and mitochondria . This distribution is crucial for the compound’s biological activity, as it allows 4-Bromo-1H-indazol-6-amine to interact with its target biomolecules.
Subcellular Localization
The subcellular localization of 4-Bromo-1H-indazol-6-amine is an important factor in its activity and function. 4-Bromo-1H-indazol-6-amine has been found to localize in the nucleus, where it can interact with transcription factors and modulate gene expression . Additionally, 4-Bromo-1H-indazol-6-amine can accumulate in the mitochondria, where it can influence mitochondrial function and induce apoptosis . The localization of 4-Bromo-1H-indazol-6-amine is often directed by targeting signals and post-translational modifications that guide the compound to specific cellular compartments.
属性
IUPAC Name |
4-bromo-1H-indazol-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c8-6-1-4(9)2-7-5(6)3-10-11-7/h1-3H,9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXIYWFBIFWDMHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NN=C2)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80646142 | |
| Record name | 4-Bromo-1H-indazol-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80646142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885518-53-6 | |
| Record name | 4-Bromo-1H-indazol-6-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885518-53-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-1H-indazol-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80646142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


